1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one
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Overview
Description
1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position, a hydroxyl group at the 5-position, and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one typically involves the chlorination of 5-hydroxypyridine followed by the introduction of the ethanone group. One common method includes:
Chlorination: Starting with 5-hydroxypyridine, the compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Acylation: The chlorinated intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 1-(6-chloro-5-oxopyridin-3-yl)ethan-1-one.
Reduction: 1-(6-chloro-5-hydroxypyridin-3-yl)ethanol.
Substitution: 1-(6-amino-5-hydroxypyridin-3-yl)ethan-1-one.
Scientific Research Applications
1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and ethanone groups can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom may enhance the compound’s lipophilicity, aiding in its cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(6-chloro-5-methoxypyridin-3-yl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
1-(6-bromo-5-hydroxypyridin-3-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(6-chloro-5-hydroxypyridin-3-yl)propan-1-one: Similar structure but with a propanone group instead of ethanone.
Uniqueness: 1-(6-chloro-5-hydroxypyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and ethanone group on the pyridine ring allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
1211521-21-9 |
---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.6 |
Purity |
0 |
Origin of Product |
United States |
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